molecular formula C20H16FN3O5 B2592307 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899753-96-9

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2592307
CAS No.: 899753-96-9
M. Wt: 397.362
InChI Key: CBKHBXMMQVJJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: 4-fluorobenzyl chloride and the dihydropyridine intermediate.

    Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as potassium carbonate.

  • Attachment of the Methoxy-Nitrophenyl Group:

      Starting Materials: 2-methoxy-4-nitroaniline and the fluorobenzylated dihydropyridine.

      Reaction Conditions: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    • Formation of the Dihydropyridine Core:

        Starting Materials: An aldehyde, an amine, and a β-keto ester.

        Reaction Conditions: The Hantzsch dihydropyridine synthesis is often employed, involving a one-pot reaction under reflux conditions with a suitable solvent like ethanol.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

      Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in aqueous medium.

      Reduction: Pd/C with hydrogen gas or iron powder in acidic medium.

      Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

    Major Products Formed:

      Oxidation: Pyridine derivative.

      Reduction: Amino derivative.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.

      Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and cardiovascular effects.

    Properties

    IUPAC Name

    1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CBKHBXMMQVJJAL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H16FN3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    397.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.